molecular formula C12H16BFO2 B1340233 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 876062-39-4

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1340233
CAS No.: 876062-39-4
M. Wt: 222.07 g/mol
InChI Key: RZYXBJMVAFMMLQ-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction. This compound features a boron atom bonded to a 2-fluorophenyl group and a 1,3,2-dioxaborolane ring, making it a valuable reagent in the formation of carbon-carbon bonds.

Biochemical Analysis

Biochemical Properties

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of organic synthesis and medicinal chemistry. This compound interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. For instance, it is commonly used in the Suzuki-Miyaura coupling reaction, where it interacts with palladium catalysts to form carbon-carbon bonds. The interaction between this compound and palladium catalysts is crucial for the transmetalation step, which is a key part of the coupling process .

Cellular Effects

The effects of this compound on various cell types and cellular processes are of great interest in biochemical research. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer research, boronic esters like this compound have been studied for their potential to inhibit proteasome activity, leading to apoptosis in cancer cells . This inhibition can disrupt cellular homeostasis and induce cell death, highlighting the compound’s potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in biochemical reactions. In the context of enzyme inhibition, this compound can interact with the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . Additionally, its fluorophenyl group can enhance binding affinity and specificity, contributing to its effectiveness in various biochemical applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are important considerations in laboratory settings. This compound is generally stable under standard laboratory conditions, but its reactivity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for prolonged experimental use

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower doses, the compound can effectively modulate biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including disruption of cellular homeostasis and induction of oxidative stress. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound can undergo metabolic reactions such as oxidation, reduction, and conjugation, leading to the formation of metabolites that may have distinct biochemical properties . These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, highlighting the importance of understanding its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its distribution can be influenced by factors such as lipophilicity, molecular size, and the presence of specific transport mechanisms. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications For example, its localization to the nucleus or mitochondria can influence its interactions with nuclear or mitochondrial proteins, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be synthesized through several methods. One common approach involves the reaction of 2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent such as toluene sulfonic acid. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), aryl or vinyl halides.

    Conditions: The reaction is typically carried out in an organic solvent such as tetrahydrofuran or dimethylformamide, under an inert atmosphere (e.g., nitrogen or argon), and at elevated temperatures (e.g., 80-100°C).

Major Products

The major products of the Suzuki-Miyaura cross-coupling reaction involving this compound are biaryl or styrene derivatives, depending on the nature of the halide used.

Scientific Research Applications

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and materials science.

    Biology: The compound is employed in the development of biologically active molecules and probes for studying biological processes.

    Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: The compound is used in the production of polymers, electronic materials, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid used in Suzuki-Miyaura coupling, but lacks the fluorine substituent.

    4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane: Similar structure but without the fluorine atom.

    2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar compound with a chlorine substituent instead of fluorine.

Uniqueness

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the fluorine atom, which can influence the electronic properties and reactivity of the compound. This fluorine substituent can enhance the stability and selectivity of the compound in various reactions, making it a valuable reagent in organic synthesis.

Properties

IUPAC Name

2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZYXBJMVAFMMLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20478863
Record name 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

876062-39-4
Record name 2-FLUOROPHENYLBORONIC ACID, PINACOL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20478863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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